molecular formula C9H10N2 B2622023 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine] CAS No. 1823952-27-7

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]

Cat. No.: B2622023
CAS No.: 1823952-27-7
M. Wt: 146.193
InChI Key: UUWYIWXRRFFYJJ-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] is a complex organic compound with the molecular formula C9H10N2. This compound is characterized by a unique spirocyclic structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-B]pyridine moiety. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a pyridine derivative, which undergoes a series of transformations including cyclopropanation and spirocyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]
  • Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]
  • Spiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridine] dihydrochloride

Uniqueness

1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-7-8(10-5-1)9(3-4-9)6-11-7/h1-2,5,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYIWXRRFFYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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